molecular formula C8H10BrNO2S B596943 2-Bromo-5-(isopropylsulfonyl)pyridine CAS No. 1245648-96-7

2-Bromo-5-(isopropylsulfonyl)pyridine

Cat. No.: B596943
CAS No.: 1245648-96-7
M. Wt: 264.137
InChI Key: MEABPHLOPKUYNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-(isopropylsulfonyl)pyridine is a heterocyclic aromatic compound with the molecular formula C₈H₁₀BrNO₂S. It is a derivative of pyridine, where the bromine atom is substituted at the second position and the isopropylsulfonyl group at the fifth position. This compound is primarily used in research and development, particularly in the synthesis of more complex organic molecules .

Scientific Research Applications

2-Bromo-5-(isopropylsulfonyl)pyridine is widely used in scientific research due to its versatility as a building block in organic synthesis. Its applications include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(isopropylsulfonyl)pyridine typically involves the bromination of 5-(isopropylsulfonyl)pyridine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the pyridine ring in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(isopropylsulfonyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-5-(isopropylsulfonyl)pyridine is unique due to the combination of the bromine atom and the isopropylsulfonyl group, which imparts distinct reactivity and properties. This combination allows for selective reactions and the synthesis of complex molecules that may not be achievable with other similar compounds .

Properties

IUPAC Name

2-bromo-5-propan-2-ylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-6(2)13(11,12)7-3-4-8(9)10-5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEABPHLOPKUYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CN=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30681068
Record name 2-Bromo-5-(propane-2-sulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245648-96-7
Record name 2-Bromo-5-(propane-2-sulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30681068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.